2-Ethylhexyl formate

Catalog No.
S1915763
CAS No.
5460-45-7
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl formate

CAS Number

5460-45-7

Product Name

2-Ethylhexyl formate

IUPAC Name

2-ethylhexyl formate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-9(4-2)7-11-8-10/h8-9H,3-7H2,1-2H3

InChI Key

SIZYAYFVBQLSJP-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC=O

Canonical SMILES

CCCCC(CC)COC=O

2-Ethylhexyl formate is an organic compound with the molecular formula C₉H₁₈O₂ and a CAS number of 5460-45-7. It is classified as an ester, formed from the reaction of 2-ethylhexanol and formic acid. This compound appears as a colorless liquid with a pleasant fruity odor, making it potentially useful in flavoring and fragrance applications. The compound is characterized by its relatively low boiling point and moderate solubility in organic solvents, which makes it suitable for various industrial applications.

There is no current scientific research readily available on the specific mechanism of action of 2-Ethylhexyl formate in biological systems.

  • Flammability: The estimated flash point suggests flammability concerns [].
  • Mild irritation: Esters can cause mild skin and eye irritation upon contact [].
  • Potential applications based on chemical properties

    Due to its functional groups (ester and alkyl chain), 2-Ethylhexyl formate might hold potential for research in various fields. For instance, its lipophilic nature (having an affinity for fats) could be interesting for studies involving membrane interactions or drug delivery. Additionally, its ester group could be relevant in research on hydrolysis reactions or as a precursor for synthesis of other compounds.

  • Availability for research

  • Need for further research

    More in-depth research is needed to fully understand the potential applications of 2-Ethylhexyl formate in various scientific fields. Scientific publications specifically referencing this compound's use in research are currently scarce.

The primary reaction involved in the formation of 2-ethylhexyl formate is esterification, where 2-ethylhexanol reacts with formic acid. The general reaction can be represented as follows:

2 Ethylhexanol+Formic Acid2 Ethylhexyl Formate+Water\text{2 Ethylhexanol}+\text{Formic Acid}\rightarrow \text{2 Ethylhexyl Formate}+\text{Water}

This reaction typically requires the presence of an acid catalyst to proceed efficiently. The reaction conditions, such as temperature and molar ratios, can significantly influence the yield and purity of the ester produced .

The synthesis of 2-ethylhexyl formate typically involves the following steps:

  • Esterification: Mixing 2-ethylhexanol and formic acid in a reaction vessel.
  • Catalysis: Adding an acid catalyst (e.g., sulfuric acid) to facilitate the reaction.
  • Heating: Raising the temperature to promote the reaction, usually between 150°C and 200°C.
  • Removal of Water: Employing techniques such as azeotropic distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.
  • Purification: The final product may require purification through distillation or other methods to achieve the desired purity .

Several compounds share structural similarities with 2-ethylhexyl formate, primarily other esters derived from alcohols and carboxylic acids. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl FormateC₅H₁₀O₂A simple ester known for its fruity odor; used in flavorings.
Butyl FormateC₇H₁₄O₂Similar properties but with a longer carbon chain; used in solvents.
Octyl FormateC₉H₁₈O₂Exhibits similar volatility; used in fragrances and as a solvent.

Uniqueness of 2-Ethylhexyl Formate

What sets 2-ethylhexyl formate apart from these similar compounds is its specific chain length and branching structure, which influences its volatility, solubility, and odor profile. This unique structure allows it to serve distinct roles in flavoring applications compared to linear esters like ethyl formate or octyl formate .

XLogP3

3.7

Other CAS

5460-45-7

Wikipedia

2-ethylhexyl formate

Dates

Modify: 2023-08-16

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